molecular formula C10H6BrF3N2 B8337743 1H-Imidazole, 1-[2-bromo-5-(trifluoromethyl)phenyl]-

1H-Imidazole, 1-[2-bromo-5-(trifluoromethyl)phenyl]-

Cat. No.: B8337743
M. Wt: 291.07 g/mol
InChI Key: BIVHXRFRFYTJHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Imidazole, 1-[2-bromo-5-(trifluoromethyl)phenyl]- is a useful research compound. Its molecular formula is C10H6BrF3N2 and its molecular weight is 291.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Imidazole, 1-[2-bromo-5-(trifluoromethyl)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole, 1-[2-bromo-5-(trifluoromethyl)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H6BrF3N2

Molecular Weight

291.07 g/mol

IUPAC Name

1-[2-bromo-5-(trifluoromethyl)phenyl]imidazole

InChI

InChI=1S/C10H6BrF3N2/c11-8-2-1-7(10(12,13)14)5-9(8)16-4-3-15-6-16/h1-6H

InChI Key

BIVHXRFRFYTJHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N2C=CN=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A microwave vial charged with potassium tert-butoxide (1.108 g, 9.88 mmol), 1H-imidazole (0.672 g, 9.88 mmol), 1-bromo-2-fluoro-4-(trifluoromethyl)benzene (1.180 ml, 8.23 mmol), and 10 mL dioxane was heated to 180° C. in the microwave for 2 hours. LC/MS showed mostly product, so the reaction mixture was poured into water and was extracted with DCM. The organics were dried over MgSO4 and concentrated. The crude residue was purified by silica gel column chromatography (0 to 100% EtOAc/heptane) yielding 1-(2-bromo-5-(trifluoromethyl)phenyl)-1H-imidazole (1.277 g, 4.39 mmol, 53.3% yield). m/z (ESI) 291.9 (M+H)+.
Quantity
1.108 g
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reactant
Reaction Step One
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0.672 g
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reactant
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1.18 mL
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10 mL
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Synthesis routes and methods II

Procedure details

A microwave vial charged with a solution of potassium tert-butoxide (0.462 g, 4.12 mmol), imidazole (0.280 g, 4.12 mmol), and 1-bromo-2-fluoro-4-(trifluoromethyl)benzene (1.000 g, 4.12 mmol) in 2 mL DMF was heated to 150° C. in an oil bath overnight. The reaction mixture was diluted with DCM, filtered through a syringe filter, and concentrated. Purification of the resulting residue by silica gel column chromatography (0 to 100% EtOAc/heptane) gave 1-(2-bromo-5-(trifluoromethyl)phenyl)-1H-imidazole (0.720 g, 2.474 mmol). [M+H]+=291.0
Quantity
0.462 g
Type
reactant
Reaction Step One
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0.28 g
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reactant
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1 g
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reactant
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2 mL
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Synthesis routes and methods III

Procedure details

A solution of 1H-imidazole (0.420 g, 6.17 mmol) in 12 mL dioxane was treated with sodium ethoxide (0.441 g, 6.48 mmol) and was allowed to stir for 30 minutes. 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene (0.885 ml, 6.17 mmol) was added and the reaction mixture was heated to 120° C. in a sealed vial overnight. The reaction mixture was poured into water and was extracted with EtOAc. The organics were concentrated and purified directly by reverse phase column chromatography [RediSep Gold C-18 100 g (Teledyne Isco, Lincoln, Nebr.), 10 to 100% (0.1% NH4OH in MeOH)/(0.1% NH4OH in water)] yielding 1-(2-bromo-5-(trifluoromethyl)phenyl)-1H-imidazole (0.400 g, 1.374 mmol).
Name
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0 (± 1) mol
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0.42 g
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0.441 g
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reactant
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12 mL
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solvent
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0.885 mL
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reactant
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0 (± 1) mol
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